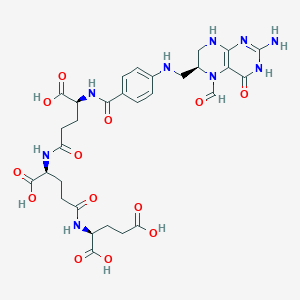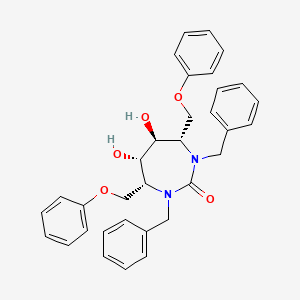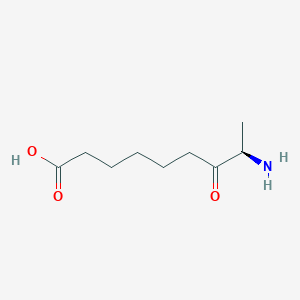![molecular formula C24H24IN3O2 B10778530 6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one](/img/structure/B10778530.png)
6-(4-{[2-(3-Iodobenzyl)-3-oxocyclohex-1-EN-1-YL]amino}phenyl)-5-methyl-4,5-dihydropyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxyeicosatetraenoic acid, commonly known as HETE-5(S), is a metabolite of arachidonic acid. It belongs to the family of eicosanoids, which are signaling molecules derived from polyunsaturated fatty acids. HETE-5(S) is produced by various cell types in humans and other animals and plays a role in inflammatory and immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
HETE-5(S) is synthesized through the oxygenation of arachidonic acid by the enzyme 5-lipoxygenase. The process involves the formation of a hydroperoxide intermediate, which is then reduced to form HETE-5(S) . The synthetic route can be summarized as follows:
- Arachidonic acid is oxygenated by 5-lipoxygenase to form 5-hydroperoxyeicosatetraenoic acid (5-HPETE).
- 5-HPETE is then reduced to form HETE-5(S).
Industrial Production Methods
Industrial production of HETE-5(S) typically involves the use of biocatalysts, such as enzymes, to facilitate the oxygenation and reduction reactions. The process is carried out under controlled conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
HETE-5(S) undergoes various chemical reactions, including:
Oxidation: HETE-5(S) can be further oxidized to form 5-oxo-eicosatetraenoic acid (5-oxo-ETE).
Reduction: The hydroperoxide intermediate (5-HPETE) can be reduced to form HETE-5(S).
Substitution: HETE-5(S) can participate in substitution reactions with other molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular oxygen and enzymes such as 5-lipoxygenase.
Reduction: Reducing agents include enzymes like glutathione peroxidase.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
5-oxo-eicosatetraenoic acid (5-oxo-ETE): Formed through the oxidation of HETE-5(S).
5-hydroperoxyeicosatetraenoic acid (5-HPETE): An intermediate in the synthesis of HETE-5(S).
Scientific Research Applications
HETE-5(S) has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of eicosanoids and their derivatives.
Biology: Investigated for its role in cell signaling, particularly in inflammatory and immune responses.
Medicine: Studied for its potential therapeutic applications in treating inflammatory diseases, cardiovascular conditions, and certain types of cancer.
Industry: Utilized in the development of diagnostic assays and as a standard in analytical chemistry
Mechanism of Action
HETE-5(S) exerts its effects primarily by binding to and activating specific G protein-coupled receptors, such as the oxoeicosanoid receptor 1 (OXER1). This activation triggers a cascade of intracellular signaling pathways, leading to various cellular responses, including the production of inflammatory mediators, chemotaxis, and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
12-Hydroxyeicosatetraenoic acid (12-HETE): Another eicosanoid derived from arachidonic acid, known for its role in inflammation and vascular function.
15-Hydroxyeicosatetraenoic acid (15-HETE): Also derived from arachidonic acid, involved in the regulation of immune responses and inflammation
Uniqueness of HETE-5(S)
HETE-5(S) is unique due to its specific role in activating the oxoeicosanoid receptor 1 (OXER1) and its potent effects on inflammatory and immune responses. While other hydroxyeicosatetraenoic acids share similar pathways, HETE-5(S) has distinct biological activities and potency .
Properties
Molecular Formula |
C24H24IN3O2 |
|---|---|
Molecular Weight |
513.4 g/mol |
IUPAC Name |
(4R)-3-[4-[[2-[(3-iodophenyl)methyl]-3-oxocyclohexen-1-yl]amino]phenyl]-4-methyl-4,5-dihydro-1H-pyridazin-6-one |
InChI |
InChI=1S/C24H24IN3O2/c1-15-12-23(30)27-28-24(15)17-8-10-19(11-9-17)26-21-6-3-7-22(29)20(21)14-16-4-2-5-18(25)13-16/h2,4-5,8-11,13,15,26H,3,6-7,12,14H2,1H3,(H,27,30)/t15-/m1/s1 |
InChI Key |
QNURTFDBHAQRSI-OAHLLOKOSA-N |
Isomeric SMILES |
C[C@@H]1CC(=O)NN=C1C2=CC=C(C=C2)NC3=C(C(=O)CCC3)CC4=CC(=CC=C4)I |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)NC3=C(C(=O)CCC3)CC4=CC(=CC=C4)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[7,8-Dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778451.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl 9-(3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl)nonanoate](/img/structure/B10778464.png)
![(2R,3S,4R,5R,6S)-2-[(2S,3R,4R,5S)-3,4-dihydroxy-2-(hydroxymethyl)-5-[(2R)-2-hydroxynonyl]oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778472.png)

![3-[18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17,23-pentamethylporphyrin-21-id-2-yl]propanoic acid;copper](/img/structure/B10778481.png)
![4-[3-Carboxymethyl-3-(4-phosphonooxy-benzyl)-ureido]-4-[(3-cyclohexyl-propyl)-methyl-carbamoyl]butyric acid](/img/structure/B10778486.png)
![N-(2-hydroxyethyl)-N-[(2R,3S,4S,5R)-2,3,4,5,6-pentahydroxyhexyl]nonanamide](/img/structure/B10778493.png)
![(2R,3S,4R,5R,6S)-2-[[(5S,6R,7R,8S)-7,8-dihydroxy-5-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B10778498.png)
![(2S)-2-[(ammonioacetyl)amino]-7-{[(1S)-1-(hydroxyphosphinato)ethyl]amino}-7-oxoheptanoate](/img/structure/B10778502.png)
![8-Benzyl-2-[(4-bromophenyl)methyl]-2-hydroperoxy-6-(4-hydroxyphenyl)-7,8-dihydroimidazo[1,2-a]pyrazin-3-one](/img/structure/B10778503.png)

![[(2S,3R,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[hydroxy-[[(2R,3S,4S,5S)-3,4,5-trihydroxyoxolan-2-yl]methoxy]phosphoryl]methyl]phosphinic acid](/img/structure/B10778515.png)

